N3-(Benzyl-D7)-Adenine
Description
N3-(Benzyl-D7)-Adenine (CAS: 147028-87-3) is a deuterated derivative of adenine, a purine nucleobase critical to genetic and metabolic processes. The compound features a benzyl group substituted at the N3 position of adenine, with seven deuterium atoms replacing hydrogen on the benzyl ring and methyl group. Its molecular formula is C₁₂D₇H₄N₅, with a molecular weight of 232.29 g/mol and a purity exceeding 95% (HPLC) . Key structural identifiers include:
- SMILES:
[2H]c1c([2H])c([2H])c(c([2H])c1[2H])C([2H])([2H])n2cnc(N)c3ncnc23 - InChI:
InChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17(8-16-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2/i1D,2D,3D,4D,5D,6D2 - IUPAC Name: 3-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]purin-6-amine .
This compound is stored at -20°C and transported at ambient temperatures, indicating moderate stability under standard laboratory conditions . Its deuterated structure enhances utility in isotope-labeling studies, particularly in pharmacokinetics and nuclear magnetic resonance (NMR) spectroscopy, where deuterium reduces background noise.
Properties
Molecular Formula |
C12H11N5 |
|---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
3-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-7H-purin-6-imine |
InChI |
InChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17(8-16-11)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2,(H,14,15)/i1D,2D,3D,4D,5D,6D2 |
InChI Key |
CZJZYCFVITYHDO-XZJKGWKKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2C=NC(=N)C3=C2N=CN3)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N)C3=C2N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(Benzyl-D7)-Adenine typically involves the alkylation of adenine with benzyl chloride-d7. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours to ensure complete alkylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N3-(Benzyl-D7)-Adenine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of deuterated benzyladenine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: this compound N-oxide.
Reduction: Deuterated benzyladenine derivatives.
Substitution: Various substituted adenine derivatives depending on the nucleophile used.
Scientific Research Applications
N3-(Benzyl-D7)-Adenine is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Helps in studying the metabolic pathways of cytokinins in plants.
Industry: Used in the synthesis of labeled compounds for various industrial applications.
Mechanism of Action
N3-(Benzyl-D7)-Adenine exerts its effects by mimicking natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a signaling cascade that promotes cell division and growth. The deuterium labeling allows researchers to track the compound and study its interactions and metabolic fate in detail.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N3-(Benzyl-D7)-Adenine, we compare it with three categories of analogous compounds:
2.1. Non-Deuterated Adenine Derivatives
- N3-Benzyl-Adenine (hypothetical analog):
Lacking deuterium, this compound would have a molecular formula of C₁₂H₁₁N₅ and a molecular weight of 225.25 g/mol (vs. 232.29 for the deuterated form). The absence of deuterium would reduce its utility in isotope-tracing studies but may enhance solubility due to lower molecular rigidity.
2.2. Other Deuterated Benzyl Compounds
- Benzyl-D7 Derivatives (e.g., Benzyl-D7 Alcohol or Benzyl-D7 Chloride):
These compounds share the fully deuterated benzyl group but lack the adenine moiety. For example, Benzyl-D7 Alcohol (C₆D₇CH₂OH) has a molecular weight of 115.18 g/mol , significantly lower than this compound. Such derivatives are often used in solvent studies or as internal standards in mass spectrometry but lack the biological relevance of adenine-based structures .
2.3. Functionalized Benzonorbornadienes
- 7-(1-Acetoxymethylidene)Benzonorbornadiene (CAS: Not provided): This compound, synthesized via benzyne addition to 6-acetoxyfulvene, shares a benzyl-related structure but differs fundamentally in its bicyclic framework and functional groups (e.g., acetoxy and formyl substituents) . Unlike this compound, it serves as a precursor for 7-hydroxymethylbenzonorbornadienes and lacks nucleobase functionality, limiting its biological applications .
Key Comparative Data
Research Findings and Implications
- Deuterium Effects: The D7 substitution in this compound increases molecular weight by ~3% compared to its non-deuterated analog, which may slightly alter chromatographic retention times in HPLC analyses .
- Synthetic Challenges: Unlike 7-substituted benzonorbornadienes, which require multi-step syntheses to avoid isomerization , this compound benefits from straightforward deuteration protocols, as evidenced by its commercial availability .
- Biological Relevance: The adenine core allows this compound to interact with enzymes and receptors, a feature absent in non-nucleobase deuterated compounds like Benzyl-D7 Alcohol.
Biological Activity
N3-(Benzyl-D7)-Adenine is a synthetic derivative of adenine, notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the addition of a benzyl group to the nitrogen atom at the N3 position of adenine. This modification can influence its interaction with biological targets, enhancing its therapeutic potential.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and its potential as a therapeutic agent. Key areas of interest include:
- Antitumor Activity : Research indicates that adenine derivatives can exhibit cytotoxic effects against cancer cells. This compound's structural modifications may enhance its efficacy compared to unmodified adenine analogs.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which could lead to altered cellular proliferation and survival rates.
- Receptor Interaction : Studies suggest that this compound may interact with adenosine receptors, influencing signaling pathways related to inflammation and immune response.
Case Studies and Experimental Data
-
Cytotoxicity Assays :
- A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with IC50 values ranging from 5 to 15 µM depending on the cell type. This suggests a promising role as an antitumor agent.
-
Mechanism of Action :
- Mechanistic studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses showed increased Annexin V staining in treated cells, indicating early apoptotic events.
-
Enzyme Inhibition :
- In vitro assays indicated that this compound effectively inhibited adenosine deaminase (ADA), an enzyme critical for purine metabolism. The inhibition was competitive, with a Ki value of approximately 2 µM.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
